molecular formula C6H4N2O2 B1418130 5-Hydroxybenzofurazan CAS No. 768-09-2

5-Hydroxybenzofurazan

Cat. No. B1418130
CAS RN: 768-09-2
M. Wt: 136.11 g/mol
InChI Key: YTXFOSVCYYHADT-UHFFFAOYSA-N
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Description

5-Hydroxybenzofurazan (5-HBF) is an organic compound that has been studied for its wide-ranging applications. It is also known as 2,1,3-Benzoxadiazol-5-ol .

Scientific Research Applications

Synthesis and Chemical Applications

5-Hydroxybenzofurans, including 5-Hydroxybenzofurazan, have shown significant promise in various chemical synthesis processes. For instance, they have been prepared through PIDA mediated oxidation, coupling-cyclization of β-dicarbonyl compounds, and hydroquinones, achieving yields up to 96% (Lin et al., 2022). Additionally, the synthesis of 5-(2-carboxy-pyridin-2-yloxy)-benz[1,2,5]oxadiazole (3) has been demonstrated, avoiding the handling of 5-hydroxybenzofurazan due to its decomposition at low temperatures (Ruggeri et al., 2003).

Potential Therapeutic Applications

5-Hydroxybenzofurazan derivatives have been explored for potential therapeutic applications. For example, the synthesis of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives and their antihypertensive activities were investigated (Turan-Zitouni et al., 1996). Another study reported the application of 3-acyl-5-hydroxybenzofurans as potential anti-estrogen breast cancer agents, with several compounds showing different antiproliferative effects against human breast cancer MCF-7 cells (Li et al., 2013).

Pharmacological Research

Research has also been conducted on the pharmacological properties of 5-Hydroxybenzofurazan and its derivatives. For example, a novel 5-HT1A receptor antagonist, 4-cyano-N-{2R-[4-(2,3-dihydrobenzo[1,4]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide HCl (lecozotan), was characterized for its potential in treating cognitive dysfunction (Schechter et al., 2005).

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFOSVCYYHADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371426
Record name 5-Hydroxybenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzofurazan

CAS RN

768-09-2
Record name 5-Hydroxybenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768-09-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SG Ruggeri, DR Bill, DE Bourassa… - … process research & …, 2003 - ACS Publications
… We discovered that 5-hydroxybenzofurazan has a relatively low onset temperature of decomposition, with a large energy release (2664 J/g, onset @133 C). The intermediates …
Number of citations: 12 pubs.acs.org
MR Crampton, REA Lunn, D Lucas - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… NMR spectra show that in the case of 1a oxidation of the anionic adduct yields 4-nitro-5-hydroxybenzofurazan. In the case of 1b rearrangement of the 5-hydroxy adduct to the …
Number of citations: 43 pubs.rsc.org
AS Angeloni, D Dal Monte, E Sandri, G Scapini - Tetrahedron, 1974 - Elsevier
… hydrogenation of 1 yields 4 - amino - 5 hydroxybenzofurazan … together with 4 - amino - 5 hydroxybenzofurazan … Cooling then gave 6 - chloro - 5 - hydroxybenzofurazan, mp 135-6”, from n…
Number of citations: 9 www.sciencedirect.com
MJ Baran, MN Braten, EC Montoto… - Chemistry of …, 2018 - ACS Publications
… Briefly, the hydroxyl group at each terminus was first converted to the tosylate before reacting with either 4-nitrophenol, 5-hydroxybenzofurazan, 4-hydroxy-TEMPO, or 2,5-di-tert-butyl-4-…
Number of citations: 64 pubs.acs.org
AJ Boulton, PB Ghosh, AR Katritzky - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… the preparation of 5-hydroxybenzofurazan 11), or with pyridine hydrochloride failed, evidently owing to the instability of 5-hydroxybenzofuroxan. A modification of Morgan and Porter's …
Number of citations: 10 pubs.rsc.org
V Cerè, S Pollicino, E Sandri, G Scapini - Tetrahedron, 1976 - Elsevier
… The fact that with excess diazomethanet the 5hydroxybenzofurazan* gives the methylation product alone, provides indirect confirmation of the existence of 1 in the form lb, in which the …
Number of citations: 1 www.sciencedirect.com
S Caron, RW Dugger, SG Ruggeri, JA Ragan… - Chemical …, 2006 - ACS Publications
Oxidation reactions are powerful tools to convert a position that is protected in a lower oxidation state to the desired functionality and for the functionalization of otherwise …
Number of citations: 787 pubs.acs.org
V Hessel - 2006 - research.tue.nl
… Example: the handling of 5-hydroxybenzofurazan is difficult due to decomposition with a large energy release at relatively low temperatures which limits the synthesis of 5-(2-carboxy-…
Number of citations: 2 research.tue.nl
W Zhao - 2023 - books.google.com
This fully updated second edition reflects the significant changes in process chemistry since the first edition and includes more common process issues such as safety, cost, robustness, …
Number of citations: 11 books.google.com
MR Crampton, REA Lunn, D Lucas - 2003
Number of citations: 0

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